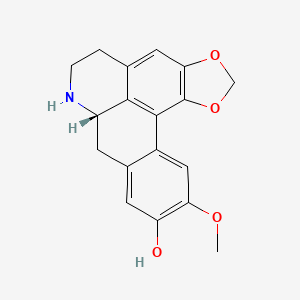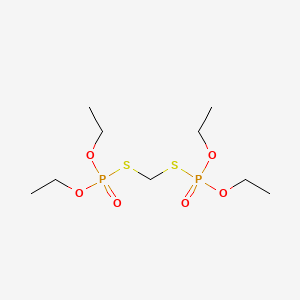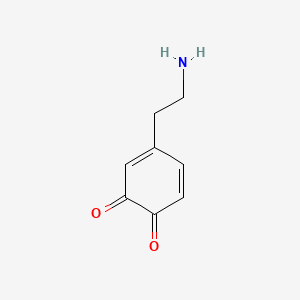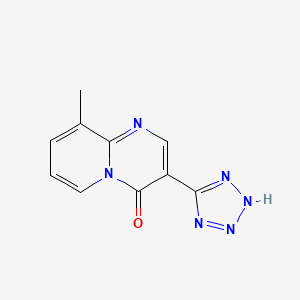
Chlorochrymorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorochrymorin is a member of oxanes.
科学的研究の応用
Chlorophyll Fluorescence and Photosynthesis Research
Chlorochrymorin, being closely related to chlorophyll, has significant implications in the field of photosynthesis research. Chlorophyll fluorescence analysis is a powerful technique for studying plant physiology and ecophysiology, providing insights into the functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000). This technique has been instrumental in understanding the mechanisms of photosynthetic acclimation and its optical signals, crucial for linking chlorophyll fluorescence to photosynthesis for remote sensing applications (Porcar‐Castell et al., 2014).
Crop Production and Stress Physiology
This compound's role in chlorophyll fluorescence is also utilized in improving crop production strategies. This involves monitoring the photosynthetic performance of plants non-invasively and screening for plant tolerance to environmental stresses. Such applications can lead to advancements in glasshouse production and post-harvest handling of crops (Baker & Rosenqvist, 2004). Chlorophyll fluorescence is particularly useful in assessing plant responses to environmental stress, with applications in eco-physiological studies of cereal crops under various stress conditions (Sayed, 2003).
Forestry Applications
In forestry, chlorophyll fluorescence, and by extension this compound, have practical utility. This involves studying various stress effects, seasonal effects, and comparative physiology of sun/shade leaves in trees. The rapid, reliable, non-destructive, and quantitative nature of chlorophyll fluorescence assessments makes them ideal for applied research in forestry (Mohammed, Binder, & Gillies, 1995).
Horticultural Research
Chlorophyll fluorescence imaging (CFI), related to this compound's role in chlorophyll, is applied in horticultural research. It is used for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI is effective in early stress detection, helping in the screening of genotypes for tolerance to various stresses (Gorbe & Calatayud, 2012).
特性
CAS番号 |
52525-23-2 |
|---|---|
分子式 |
C15H19ClO5 |
分子量 |
314.76 g/mol |
IUPAC名 |
(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one |
InChI |
InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1 |
InChIキー |
VTKBHHKUNBJMHE-HWXSHQRMSA-N |
異性体SMILES |
C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O |
SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
正規SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

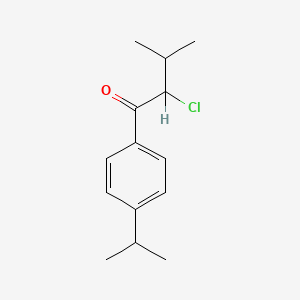
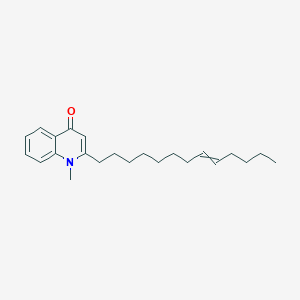

![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

